molecular formula C9H9Cl2FN2 B1373405 3-Amino-6-fluoroquinoline dihydrochloride CAS No. 1266226-23-6

3-Amino-6-fluoroquinoline dihydrochloride

Cat. No. B1373405
CAS RN: 1266226-23-6
M. Wt: 235.08 g/mol
InChI Key: SDKAPUVYEGMWGE-UHFFFAOYSA-N
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Description

3-Amino-6-fluoroquinoline dihydrochloride is a chemical compound with the CAS Number: 1266226-23-6 . Its molecular weight is 235.09 . The IUPAC name for this compound is 6-fluoro-3-quinolinamine dihydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Amino-6-fluoroquinoline dihydrochloride is represented by the linear formula C9H9Cl2FN2 . The InChI code for this compound is 1S/C9H7FN2.2ClH/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9;;/h1-5H,11H2;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-fluoroquinoline dihydrochloride include a molecular weight of 235.09 . The compound’s linear formula is C9H9Cl2FN2 .

Scientific Research Applications

Antibacterial Activity

  • Potent Antibacterial Properties : A study by Kuramoto et al. (2003) revealed that certain quinolone derivatives, including those related to 3-Amino-6-fluoroquinoline, exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This finding suggests its potential application in developing new antibacterial drugs (Kuramoto et al., 2003).

Fluorometric Analysis

  • Use in Fluorometric Determination : Research by Ibrahim et al. (1989) highlighted the use of aminoquinoline compounds in fluorometric methods for determining various substances, demonstrating its utility in analytical chemistry, especially in biological and pharmaceutical analyses (Ibrahim et al., 1989).

Antifungal Activity

  • Antifungal Applications : Xu et al. (2007) found that certain fluoroquinolone derivatives, which are structurally related to 3-Amino-6-fluoroquinoline, possess good antifungal activities. This opens avenues for its use in developing new antifungal agents (Xu et al., 2007).

Antimycobacterial Properties

  • Effectiveness Against Mycobacterium Tuberculosis : A study by Senthilkumar et al. (2009) indicated that certain novel fluoroquinolones exhibit significant antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis, suggesting a potential role for 3-Amino-6-fluoroquinoline derivatives in treating tuberculosis (Senthilkumar et al., 2009).

Anticancer Properties

  • Potential in Cancer Therapy : Perković et al. (2016) synthesized and evaluated primaquine derivatives for biological activity, including anticancer properties. This research points to the possibility of using 3-Amino-6-fluoroquinoline derivatives in developing new cancer therapeutics (Perković et al., 2016).

Broad Spectrum Antimicrobial Potency

  • Antimicrobial Applications : Desai et al. (2012) described the synthesis of new quinoline-based derivatives that showed broad spectrum antimicrobial potency. This indicates the potential of 3-Amino-6-fluoroquinoline in antimicrobial drug development (Desai et al., 2012).

properties

IUPAC Name

6-fluoroquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKAPUVYEGMWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-fluoroquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-fluoroquinoline dihydrochloride
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3-Amino-6-fluoroquinoline dihydrochloride
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3-Amino-6-fluoroquinoline dihydrochloride
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3-Amino-6-fluoroquinoline dihydrochloride
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3-Amino-6-fluoroquinoline dihydrochloride
Reactant of Route 6
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3-Amino-6-fluoroquinoline dihydrochloride

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